![molecular formula C18H17NO3 B613596 Fmoc-ala-aldehyde CAS No. 146803-41-0](/img/structure/B613596.png)
Fmoc-ala-aldehyde
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Overview
Description
Fmoc-ala-aldehyde (FAA) is a synthetic, non-natural amino acid derivative that has been widely used in biochemistry and molecular biology research. FAA is a versatile molecule that has been utilized for a variety of applications, including protein synthesis, enzyme inhibition, and drug design.
Scientific Research Applications
Hydrogel Formation
Fmoc-ala-aldehyde is used in the formation of biofunctional hydrogel materials. These materials are fabricated in aqueous media through the self-assembly of peptide derivatives, forming supramolecular nanostructures and their three-dimensional networks . The hydrogels formed are stable and can be utilized as scaffold materials for cell cultivation .
Fabrication of Functional Materials
Fmoc-ala-aldehyde, being a Fmoc-modified amino acid, possesses eminent self-assembly features and shows distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety which can promote the association of building blocks . This makes it a simple bio-inspired building block for the fabrication of functional materials .
Preparation of Triazolopeptides and Azapeptides
Fmoc-Ala-OH, a derivative of Fmoc-ala-aldehyde, is commonly used as a building block in the preparation of triazolopeptides and azapeptides .
Synthesis of Bis-cationic Porphyrin Peptides
Fmoc-Ala-OH is also used in the synthesis of bis-cationic porphyrin peptides using the standard Fmoc solid-phase synthesis .
Transformation of Mannich-adducts into α-halogenated Amides
Fmoc-Ala-OH is used to transform Mannich-adducts into α-halogenated amides without undergoing aziridination .
Protection of Sensitive Functional Groups
Fmoc-ala-aldehyde can be used to protect sensitive functional groups during the synthesis process. The Fmoc group can be removed later in the process .
Mechanism of Action
Target of Action
Fmoc-ala-aldehyde, also known as Fmoc-L-alanine, is primarily used as a protecting group in organic synthesis . The compound’s primary targets are amines , where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Mode of Action
The Fmoc group in Fmoc-ala-aldehyde acts as a protective group for amines during organic synthesis . It prevents certain functional groups from reacting, thereby protecting sensitive functional groups during the synthesis process . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The biochemical pathways affected by Fmoc-ala-aldehyde are primarily related to the synthesis of peptides and proteins. Fmoc-ala-aldehyde is commonly used as a building block in the preparation of triazolopeptides, and azapeptides . It plays a crucial role in the standard Fmoc solid-phase synthesis to transform Mannich-adducts into α-halogenated amides without undergoing aziridination .
Result of Action
The molecular and cellular effects of Fmoc-ala-aldehyde’s action primarily involve the protection of amines during organic synthesis . This allows for the successful synthesis of complex organic compounds without unwanted side reactions. After the synthesis process, the Fmoc group is removed, leaving the desired product .
Action Environment
The action, efficacy, and stability of Fmoc-ala-aldehyde can be influenced by various environmental factors. For instance, the solvent used can control the morphologies resulting from the self-assembly of Fmoc modified aliphatic single amino acids . Moreover, the ionic strength of salt-containing solutions affects the time at which self-assembly results in gelation of the bulk solution . Therefore, careful control of environmental parameters is crucial for the effective use of Fmoc-ala-aldehyde in organic synthesis.
properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-oxopropan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-12(10-20)19-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-10,12,17H,11H2,1H3,(H,19,21)/t12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGFXAKKZLFEDR-LBPRGKRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-ala-aldehyde |
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